Lysine Nz-Carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
45101-60-8 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2S)-2-amino-6-(carboxyamino)hexanoic acid |
InChI |
InChI=1S/C7H14N2O4/c8-5(6(10)11)3-1-2-4-9-7(12)13/h5,9H,1-4,8H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
PWIKLEYMFKCERQ-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCNC(=O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Detection and Quantification:the Accurate Measurement of Nε Carboxylysine in Biological Samples is the Foundation for Understanding Its Significance. Several Analytical Techniques Have Been Developed for This Purpose:
Immunoassays: Enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry using specific anti-Nε-carboxylysine antibodies are widely used for screening and localization of this modification in tissues and biological fluids.
Mass Spectrometry-Based Methods: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for the sensitive and specific quantification of Nε-carboxylysine. researchgate.netrsc.org These methods often involve acid hydrolysis of proteins to release the modified amino acid, followed by chromatographic separation and detection.
Genetic Code Expansion:for Producing Modified Proteins in Living Cells, Genetic Code Expansion is a Powerful Technique.nih.govpnas.orgthis Method Involves Repurposing a Stop Codon E.g., the Amber Codon, Uag to Encode a Non Canonical Amino Acid.pnas.orgpnas.organ Orthogonal Aminoacyl Trna Synthetase/trna Pair is Engineered or Co Opted to Specifically Recognize the Unnatural Amino Acid and Its Corresponding Trna.nih.govthis Charged Trna then Delivers the Amino Acid to the Ribosome for Incorporation into the Growing Polypeptide Chain at the Site Specified by the Uag Codon.
Impact on Protein Structure and Conformation
The addition of a carboxyl group to the lysine side chain instigates a fundamental change in its physicochemical nature, which can have cascading effects on both the local and global structure of a protein.
Alterations in Local Microenvironment and Residue Properties (e.g., charge, hydrophobicity)
The conversion of a lysine residue to Nε-carboxylysine dramatically transforms its local microenvironment. researchgate.net At physiological pH, lysine is typically positively charged, contributing to electrostatic interactions within the protein or with other molecules. The introduction of a carboxyl group neutralizes this positive charge and introduces a negative charge, fundamentally altering the electrostatic landscape of the protein surface or its interior. researchgate.netpnas.org
This charge reversal has significant consequences for the residue's interactions. For instance, a formerly repulsive interaction with a nearby acidic residue might become attractive, and vice versa. This can lead to the formation or disruption of salt bridges, which are critical for maintaining the folded structure of many proteins. wikipedia.org
Furthermore, the addition of a carboxyl group increases the hydrophilicity of the lysine side chain. While the aliphatic portion of the lysine side chain possesses hydrophobic character, the terminal amino group is polar. The addition of a carboxylate group enhances this polarity. This change can influence how the residue partitions between the protein's hydrophobic core and its aqueous solvent-exposed surface. pnas.org In some cases, the modified lysine is found within a hydrophobic pocket, a placement that favors the uncharged form of the lysine side chain and facilitates its carboxylation. pnas.org
Table 1: Impact of Lysine Nε-Carboxylation on Residue Properties
| Property | Before Carboxylation (Lysine) | After Carboxylation (Nε-Carboxylysine) | Consequence |
|---|---|---|---|
| Charge at Physiological pH | Positive (+1) | Negative (-1) | Alters electrostatic interactions, can form or break salt bridges. researchgate.net |
| Hydrophobicity | Amphipathic (hydrophobic chain, polar head) | More hydrophilic | Influences residue positioning within the protein structure. pnas.org |
| Hydrogen Bonding | ε-amino group acts as a hydrogen bond donor. | Carboxyl group acts as a hydrogen bond acceptor. | Changes the network of hydrogen bonds within the protein. wikipedia.org |
Influence on Global Protein Folding and Stability
Research has shown that the presence of charged residues within the hydrophobic core of a protein can be destabilizing. pnas.org However, the formation of Nε-carboxylysine is often observed in functionally critical regions where its presence is essential for activity, suggesting that the protein has evolved to accommodate this modification. wayne.eduresearchgate.net In some instances, the carboxylation is a reversible process, allowing for dynamic regulation of protein structure and function. pnas.org
Role in Enzyme Catalysis and Active Site Function
Nε-carboxylysine plays a direct and critical role in the catalytic mechanisms of a variety of enzymes. Its unique chemical properties allow it to participate in catalysis in ways that a standard lysine residue cannot.
Direct Participation as a Catalytic Residue
In several enzymes, Nε-carboxylysine acts as a key catalytic residue, often functioning as a general base to abstract a proton during the reaction mechanism. A prominent example is found in class D β-lactamases, such as OXA-10. pnas.org In these enzymes, a carboxylated lysine in the active site is crucial for catalysis. pnas.org It is proposed to act as the general base that activates a serine residue for nucleophilic attack on the β-lactam ring of antibiotic substrates. wayne.edu The same carboxylated lysine is also implicated in activating a water molecule for the subsequent hydrolysis of the acyl-enzyme intermediate. wayne.edu The absence or removal of this carboxylation renders the enzyme inactive. wayne.edu
Table 2: Enzymes with Catalytic Nε-Carboxylysine
| Enzyme | Carboxylated Lysine Residue | Catalytic Role | Consequence of Absence/Modification |
|---|---|---|---|
| Class D β-Lactamases (e.g., OXA-10) | Lys-70 | Acts as a general base to activate a catalytic serine and a water molecule. pnas.orgwayne.edu | Complete loss of catalytic activity. wayne.edu |
| RuBisCO | Lys-201 | Forms a carbamate (B1207046) that coordinates with Mg²⁺, which is essential for activating the enzyme to bind CO₂. | Enzyme is inactive. |
Involvement in Metal Ion Coordination within Enzyme Active Sites
A significant function of Nε-carboxylysine is its ability to act as a ligand for metal ions within the active sites of metalloenzymes. The negatively charged carboxylate group is well-suited to coordinate with positively charged metal ions, playing a crucial role in the assembly and function of the catalytic center. researchgate.net
In many instances, the carboxylated lysine bridges two metal ions, forming a binuclear metal center. researchgate.netnycu.edu.tw This is observed in enzymes like urease and hydantoinase. researchgate.netresearchgate.net In bacterial hydantoinase, a carboxylated lysine is essential for bridging two metal ions (often zinc or cobalt) in the active site. nycu.edu.twnih.gov Mutation of this lysine to alanine (B10760859) results in the loss of both metal ions and complete inactivation of the enzyme. nycu.edu.twnih.gov The activity of this mutant can be partially rescued by the addition of short-chain carboxylic acids, demonstrating the critical role of the carboxyl group in coordinating the binuclear metal center. nycu.edu.twnih.gov
Similarly, in the non-heme iron-dependent oxygenase BTG13, a carboxylated lysine is part of an unprecedented iron coordination sphere, highlighting its versatility in binding different metal ions. rsc.org
Table 3: Nε-Carboxylysine in Metal Ion Coordination
| Enzyme | Carboxylated Lysine Residue | Metal Ion(s) Coordinated | Function of Metal Center |
|---|---|---|---|
| Urease | Varies by species | Nickel (Ni²⁺) | Hydrolysis of urea. researchgate.net |
| Hydantoinase | Lys-148 (in Agrobacterium radiobacter) | Zinc (Zn²⁺) or Cobalt (Co²⁺) | Hydrolysis of hydantoins. researchgate.netnycu.edu.twnih.gov |
| Dihydropyrimidinase | Lys-155 (in Tetraodon nigroviridis) | Zinc (Zn²⁺) | Hydrolysis of dihydropyrimidines. researchgate.net |
| BTG13 Oxygenase | Lys-377 | Iron (Fe²⁺/Fe³⁺) | Anthraquinone ring cleavage. rsc.org |
Regulatory Implications for Enzyme Activity and Allostery
The formation of Nε-carboxylysine can also have significant regulatory implications, influencing enzyme activity through allosteric mechanisms. Allosteric regulation involves the binding of an effector molecule at a site distinct from the active site, leading to a conformational change that modulates the enzyme's catalytic activity.
In the context of lysine, both the amino acid itself and its modified forms can act as allosteric regulators. For example, in many bacteria, the biosynthesis of lysine is controlled by feedback inhibition of the enzyme aspartokinase (AK). nih.gov Lysine, the end product of the pathway, binds to a regulatory site on AK, inhibiting its activity and thus controlling its own production. nih.gov
More directly related to Lysine Nε-Carboxylic Acid, the carboxylation of a lysine residue within an allosteric binding site can alter the affinity for regulatory molecules. For instance, in the metabolic signaling protein PII from the cyanobacterium Synechocystis sp., the CO₂-dependent carboxylation of a lysine residue in the effector binding pocket significantly reduces the protein's affinity for its regulatory ligand, ATP. researchgate.net This demonstrates a direct molecular mechanism by which CO₂ can regulate protein function through lysine carboxylation.
Furthermore, the reversible nature of lysine carboxylation in some enzymes, such as certain class D β-lactamases, suggests a potential "on-off" switch for enzymatic activity, where the presence or absence of the carboxyl group dictates the catalytic competence of the enzyme. researchgate.netuic.edu This provides a mechanism for regulating enzyme function in response to changes in the local cellular environment, such as fluctuations in CO₂ concentration. researchgate.net
Modulation of Protein-Protein and Protein-Nucleic Acid Interactions
The introduction of a carboxyl group onto the ε-amino group of a lysine residue fundamentally alters its chemical properties, switching it from a positively charged to a negatively charged moiety at physiological pH. researchgate.net This change has significant implications for the interactions of the modified protein with other molecules, including other proteins and nucleic acids.
The alteration of surface charge on a protein can directly impact its protein-protein interaction interfaces. While unmodified lysine is often excluded from the core of protein-protein interfaces due to its positive charge, the neutralization or reversal of this charge can facilitate new interactions. harvard.edu For instance, the introduction of a negative charge, as with carboxylation, can promote interactions with positively charged residues on a binding partner, forming new salt bridges. It can also lead to increased participation of polar residues in the interaction interface through hydrogen bonding and van der Waals forces. harvard.edu Studies on acetylated lysine, which neutralizes the positive charge, have shown that such modifications can increase the involvement of the modified lysine in crystal contacts and alter the geometry and packing of protein-protein interfaces. harvard.edu It is conceivable that the negative charge introduced by carboxylation would have an even more pronounced effect on electrostatic interactions.
In the context of protein-nucleic acid interactions, the positive charge of lysine is crucial for binding to the negatively charged phosphate (B84403) backbone of DNA and RNA. researchgate.net The carboxylation of a lysine residue involved in DNA binding would be expected to be disruptive due to electrostatic repulsion. However, this modification can also play a more nuanced regulatory role. A key example is the UV damage endonuclease (UVDE) from Thermus thermophilus, a DNA repair enzyme. nih.gov In this enzyme, a lysine residue (Lys229) within the active site is carboxylated. nih.gov This modification is critical for the enzyme's function; it assists in the binding of a metal ion required for catalysis by contributing negative charge to the metal-coordinating histidine residue. nih.gov Mutational studies have shown that the absence of this carboxyl group leads to a drastic reduction in catalytic activity. nih.gov Furthermore, the carboxylated lysine helps to ensure the fidelity of DNA repair by preventing the enzyme from indiscriminately cutting undamaged DNA. nih.gov This demonstrates how lysine carboxylation can fine-tune the interaction between a protein and nucleic acid to ensure precise biological function.
Table 1: Examples of Lysine Nε-Carboxylic Acid Modulating Molecular Interactions
| Protein | Interacting Molecule | Effect of Carboxylation | Reference |
| UV damage endonuclease (UVDE) | DNA, Metal ion | Essential for catalytic activity and substrate specificity; assists in metal ion coordination. | nih.gov |
| Bovine Carbonic Anhydrase (BCA) (by analogy with acetylation) | Other protein molecules | Increases participation of polar residues in protein-protein interfaces. | harvard.edu |
Contribution to Cellular Signaling and Regulatory Pathways (at the molecular level)
Lysine Nε-Carboxylic Acid is emerging as a significant player in cellular signaling and regulation, acting through various molecular mechanisms. This post-translational modification can occur spontaneously or be enzyme-catalyzed and can trigger or modulate signaling cascades. researchgate.net
One of the well-documented roles of carboxylated lysine in signaling is in the context of advanced glycation end products (AGEs). N(epsilon)-(carboxymethyl)lysine (CML), a prominent AGE, forms on proteins through non-enzymatic reactions with carbohydrates and lipids. nih.govnih.gov CML-modified proteins can act as ligands for the Receptor for Advanced Glycation End Products (RAGE). nih.gov The binding of CML-adducts to RAGE on the cell surface activates intracellular signaling pathways, most notably the NF-κB pathway. nih.gov This activation leads to changes in gene expression, promoting inflammatory responses and contributing to the pathology of various diseases, including diabetes and atherosclerosis. nih.gov
Lysine carboxylation also plays a direct role in metabolic signaling. In the cyanobacterium Synechocystis sp., the metabolic signaling protein PII undergoes CO2-dependent carboxylation of a specific lysine residue. researchgate.net This modification occurs within the effector-binding pocket of the protein and significantly reduces its affinity for ATP. researchgate.net This mechanism allows the cell to sense and respond to changes in CO2 levels, illustrating a direct link between a gaseous signaling molecule and the modulation of protein function through lysine carboxylation. researchgate.net
Furthermore, carboxylated lysine is a key catalytic residue in several enzymes, and its formation and stability can be a point of regulation. In class D β-lactamases, a carboxylated lysine in the active site acts as a general base in both the acylation and deacylation steps of antibiotic hydrolysis. wayne.edunih.govresearchgate.net The carboxylation state of this lysine is pH-dependent and crucial for enzymatic activity. wayne.edu Similarly, in the β-lactam sensor protein BlaR1 from Staphylococcus aureus, a carboxylated lysine is involved in the initial acylation by a β-lactam antibiotic. It has been proposed that subsequent decarboxylation of this residue traps the acyl-enzyme complex, initiating the signaling cascade that leads to antibiotic resistance. nih.gov In pyruvate (B1213749) carboxylase, a carboxylated lysine is found in the active site's metal coordination shell, and computational studies have shown its importance for the catalytic reaction. researchgate.net
The spontaneous nature of some lysine carboxylation events suggests that this modification could be a widespread regulatory mechanism, allowing cells to respond to changes in their physicochemical environment, such as fluctuations in CO2 concentration or pH. researchgate.net
Table 2: Role of Lysine Nε-Carboxylic Acid in Cellular Signaling and Regulation
| Protein/System | Signaling Pathway/Process | Molecular Mechanism | Reference |
| N(epsilon)-(carboxymethyl)lysine (CML)-modified proteins | RAGE signaling pathway | CML acts as a ligand for RAGE, activating NF-κB and inducing inflammatory gene expression. | nih.gov |
| PII protein (Synechocystis sp.) | Metabolic signaling (CO2 sensing) | CO2-dependent carboxylation of a lysine residue lowers the affinity for ATP. | researchgate.net |
| Class D β-lactamases | Antibiotic resistance | Carboxylated lysine acts as a catalytic general base for β-lactam hydrolysis. | wayne.edunih.govresearchgate.net |
| BlaR1 sensor protein | Antibiotic resistance signaling | Carboxylation/decarboxylation cycle of a key lysine residue is proposed to control signal transduction. | nih.gov |
| Pyruvate carboxylase | Enzyme catalysis regulation | Carboxylated lysine in the active site is crucial for the catalytic reaction. | researchgate.net |
Understanding the Role in Health and Disease:the Ultimate Goal is to Connect the Molecular and Cellular Effects of Nε Carboxylysine to Its Role in Physiological and Pathological Processes. This is Achieved Through:
Endogenous Biochemical Pathways of Lysine (B10760008) Carboxylation
The generation of Nε-carboxylysine within biological systems can be attributed to both enzyme-catalyzed reactions and spontaneous processes under specific physiological conditions.
Enzyme-mediated carboxylation involving a lysine residue is a critical step in the catalytic cycle of biotin-dependent carboxylases. nih.gov These enzymes are found across all domains of life and play essential roles in metabolism. nih.govresearchgate.net
The general mechanism involves two main steps catalyzed by distinct active sites or domains within the enzyme: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain. nih.gov Biotin is covalently attached via an amide bond to the ε-amino group of a specific lysine residue within the biotin carboxyl carrier protein (BCCP) component. nih.govresearchgate.netannualreviews.org This lysine acts as a flexible "swinging arm," approximately 14 Å long, that transports intermediates between the two active sites. annualreviews.org
The process unfolds as follows:
Carboxylation of Biotin: In the BC active site, bicarbonate (HCO₃⁻) serves as the carboxyl group donor. In an ATP-dependent reaction, the N1' atom of the biotin ring is carboxylated, forming carboxybiotin. nih.govannualreviews.org
Translocation: The carboxybiotin, attached to its lysine tether, swings from the BC site to the CT site. nih.gov This movement can involve the translocation of the entire BCCP domain. nih.gov
Carboxyl Transfer: At the CT active site, the carboxyl group is transferred from carboxybiotin to a specific acceptor substrate, such as pyruvate (B1213749) or acetyl-CoA. nih.govannualreviews.org
Table 1: Examples of Biotin-Dependent Carboxylases
| Enzyme | Function | Common Organisms |
| Pyruvate Carboxylase (PC) | Catalyzes the carboxylation of pyruvate to form oxaloacetate, a key anaplerotic reaction. nih.govoup.com | Bacteria, Fungi, Plants, Animals |
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a committed step in fatty acid synthesis. nih.govresearchgate.net | Bacteria, Fungi, Plants, Animals |
| Propionyl-CoA Carboxylase (PCC) | Catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA in the metabolism of certain amino acids and fatty acids. nih.govresearchgate.net | Animals, Bacteria |
| 3-Methylcrotonyl-CoA Carboxylase (MCC) | Involved in the breakdown of the amino acid leucine, catalyzing the carboxylation of 3-methylcrotonyl-CoA. nih.govresearchgate.net | Plants, Animals, Bacteria |
| Urea Carboxylase (UC) | Catalyzes the ATP-dependent carboxylation of urea, part of the urea utilization pathway. nih.gov | Fungi, Bacteria |
Lysine residues in proteins can undergo carboxylation spontaneously, without the need for an enzyme. researchgate.netnih.gov This non-enzymatic reaction involves the direct chemical fixation of carbon dioxide with the ε-amino group of a lysine side chain. researchgate.netd-nb.info
The key factors influencing this process are:
pH: The reaction is favored under basic or alkaline conditions, where the ε-amino group of the lysine side chain (pKa ≈ 10.5) is more likely to be deprotonated. researchgate.netfrontiersin.org This deprotonation makes the amino group a more potent nucleophile. frontiersin.org
Carbon Dioxide Concentration: The reaction requires a source of carbon dioxide, which exists in equilibrium with bicarbonate (HCO₃⁻) in aqueous solutions. researchgate.netfrontiersin.org
Local Microenvironment: The specific chemical environment surrounding the lysine residue within the protein's three-dimensional structure is critical. researchgate.netnih.gov Lysine residues that are buried within the protein or located in specific structural motifs are more likely to be carboxylated. researchgate.net
The reaction proceeds via the nucleophilic attack of the neutral ε-amino group on a molecule of CO₂. d-nb.info This forms a carbamate (B1207046), which is the N-carboxylated form of lysine. d-nb.info This modification is reversible, and its stability depends heavily on the local protein environment. d-nb.info In some proteins, such as RuBisCO, this spontaneous carboxylation of a specific lysine residue in the active site is essential for coordinating with a required Mg²⁺ ion and activating the enzyme for its catalytic function. d-nb.info Computational studies suggest that a significant percentage of proteins may contain at least one carboxylated lysine, indicating this "spontaneous" modification may be a widely used mechanism for biological regulation. researchgate.netnih.gov
Table 2: Conditions Favoring Spontaneous Lysine Carboxylation
| Factor | Favorable Condition | Rationale |
| pH | Basic / Alkaline | Increases the population of deprotonated, nucleophilic ε-amino groups on lysine residues. researchgate.netfrontiersin.org |
| CO₂/HCO₃⁻ Availability | High Concentration | Provides the substrate for the carboxylation reaction. frontiersin.org |
| Protein Structure | Buried Lysine Residues | The microenvironment can stabilize the carbamate and lower the pKa of the lysine side chain. researchgate.net |
| Presence of Cations | e.g., Mg²⁺ | Can stabilize the negative charge of the newly formed carboxyl group, as seen in enzymes like RuBisCO. d-nb.info |
Chemical Synthesis and Derivatization Methodologies for Research Applications
The study of Nε-carboxylysine and its role in peptides and proteins often requires the chemical synthesis of well-defined derivatives for use in research, such as in peptide synthesis or for generating specific antibodies.
The laboratory synthesis of lysine derivatives with a modified ε-amino group requires a strategic approach involving the use of protecting groups to ensure regioselectivity. The goal is to modify the ε-amino group while leaving the α-amino group and the carboxyl group available for subsequent reactions, such as peptide bond formation.
A common strategy involves the use of orthogonal protecting groups, which can be removed under different chemical conditions. For lysine, the α-amino group is often protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, while the ε-amino group is protected with a tert-butyloxycarbonyl (Boc) group. advancedchemtech.comsigmaaldrich.com This yields the widely used building block Fmoc-Lys(Boc)-OH . advancedchemtech.com The Fmoc group is base-labile, making it suitable for solid-phase peptide synthesis (SPPS), while the Boc group is acid-labile and is removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA). advancedchemtech.com
The synthesis of Nα-acylated lysine derivatives can also be achieved through multi-step processes that may involve the temporary protection of the α-amino group via copper chelation or the protection of the ε-amino group as a Schiff base. google.com Another approach involves the initial cyclization of lysine to α-amino-ε-caprolactam, followed by acylation at the α-amino position, and subsequent hydrolysis to open the lactam ring, yielding the Nα-acylated lysine. nih.gov
Table 3: Common Protecting Groups in Lysine Synthesis
| Protecting Group | Abbreviation | Chemical Structure | Target Group | Removal Condition |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂- | α-Amino | Basic (e.g., Piperidine) |
| tert-Butyloxycarbonyl | Boc | (CH₃)₃COCO- | ε-Amino | Acidic (e.g., TFA) |
| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂OCO- | α- or ε-Amino | Catalytic Hydrogenolysis |
Incorporating a modified lysine, such as Nε-carboxylysine or its analogues, at a specific position within a peptide or protein chain is crucial for studying its functional effects. Two primary strategies are employed: chemical synthesis and genetic code expansion.
Advanced Analytical Methodologies for Nε Carboxylysine Characterization
Mass Spectrometry-Based Approaches for Identification and Quantification
Mass spectrometry (MS) stands as a cornerstone for the analysis of CML, offering high sensitivity and specificity. purdue.edu It is instrumental in elucidating the structural details of molecules by measuring their mass-to-charge ratio. purdue.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Peptide Mapping and PTM Localization
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the comprehensive analysis of proteins and their PTMs, including CML. thermofisher.comsigmaaldrich.com This method couples the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. thermofisher.com In a typical workflow, proteins are enzymatically digested into smaller peptides, which are then separated by LC before being introduced into the mass spectrometer. sigmaaldrich.comlcms.cz
Peptide mapping via LC-MS/MS allows for the confirmation of a protein's primary amino acid sequence and the identification of various PTMs. thermofisher.comsigmaaldrich.com For CML analysis, this involves monitoring for specific mass shifts in peptides containing lysine (B10760008) residues. The high resolution and accuracy of modern mass spectrometers enable the confident identification of these modifications. lcms.cz Furthermore, tandem mass spectrometry (MS/MS) provides fragmentation data that can pinpoint the exact location of the CML modification within the peptide sequence. thermofisher.comnih.gov This is crucial for understanding the functional implications of the modification. lcms.cz
Several studies have successfully employed LC-MS/MS for the quantification of CML in various biological and food matrices. nih.govnih.govrsc.orgnih.govwilddata.cnnih.govitjfs.com For instance, a stable-isotope-dilution tandem mass spectrometry method has been developed for the simultaneous measurement of CML and Nε-(carboxyethyl)lysine (CEL) in plasma protein hydrolysates. nih.gov This approach utilizes deuterated internal standards to achieve accurate quantification, with a reported lower limit of quantification of 0.02 micromol/L for both CML and CEL. nih.gov
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for CML and CEL Quantification
| Parameter | CML | CEL |
| Lower Limit of Quantification | 0.02 µmol/L | 0.02 µmol/L |
| Mean Recovery | 92% | 98% |
| Within-Day CV | <7.2% | <8.2% |
| Between-Day CV | <8.5% | <9.0% |
| Data sourced from a study on the measurement of CML and CEL in human plasma protein. nih.gov |
Gas-Phase Ion-Molecule Reactions for Carboxylic Acid Functional Group Identification
Gas-phase ion-molecule reactions within a mass spectrometer offer a selective method for identifying specific functional groups, such as the carboxylic acid moiety in CML. nih.govresearchgate.net This technique involves reacting mass-selected ions with a neutral reagent gas inside the mass spectrometer and observing the resulting product ions. purdue.edunih.gov
One established method utilizes trimethyl borate (B1201080) (TMB) as a reagent to identify the carboxylic acid functional group. nih.govresearchgate.net The reaction between ammoniated or sodiated analyte molecules and TMB is highly specific to carboxylic acids, leading to a diagnostic product ion. nih.govresearchgate.net This selectivity is attributed to the presence of the acidic proton in the carboxylic acid group. nih.govresearchgate.net This approach has been successfully applied to differentiate carboxylic acids from other oxygen-containing functional groups like ketones, alcohols, and amides. researchgate.net
Another reagent, (isopropenoxy)trimethylsilane (ITS), has also been used in gas-phase ion-molecule reactions to identify protonated compounds containing a carboxylic acid functionality. researchgate.net These functional group-selective reactions provide a robust tool for the structural elucidation of analytes, especially when coupled with tandem mass spectrometry (MS/MS). purdue.eduresearchgate.net The fragmentation of the diagnostic product ions generated from these reactions can provide further structural information. researchgate.net
Chromatographic Techniques for Isolation and Detection
Chromatography is a fundamental separation technique that plays a vital role in the isolation and detection of CML from complex mixtures. wikipedia.org It relies on the differential partitioning of components between a stationary phase and a mobile phase. wikipedia.org
High-Performance Liquid Chromatography (HPLC) Systems
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of amino acids and their modified forms, including CML. researchgate.netshimadzu.comnih.govteledyneisco.com HPLC systems utilize high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). jfda-online.com
Reversed-phase HPLC (RP-HPLC) is a common mode used for amino acid analysis. researchgate.netshimadzu.comhplc.eu In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. shimadzu.com Since amino acids are generally hydrophilic, pre-column derivatization is often employed to attach a hydrophobic functional group to the amino acids, enhancing their retention and separation on the reversed-phase column. shimadzu.com O-phthalaldehyde (OPA) is a common derivatization reagent used for this purpose. researchgate.net
Ultra-performance liquid chromatography (UPLC), an advancement of HPLC that uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and increased sensitivity, making it well-suited for the determination of CML in various samples. nih.govrsc.orgresearchgate.net
Table 2: HPLC Methods for CML Analysis
| HPLC Mode | Column Type | Detection Method | Application | Reference |
| Reversed-Phase HPLC | C18 | UV-Visible | Quantitative amino acid analysis | researchgate.net |
| UPLC | - | Tandem Mass Spectrometry | Determination of CML in food | nih.govresearchgate.net |
| HPLC | - | Tandem Mass Spectrometry | Pharmacokinetic studies of CML | nih.gov |
| UPLC | Hydrophilic Interaction | Tandem Mass Spectrometry | Determination of CML in soy sauce | itjfs.com |
Thin-Layer Chromatography (TLC) and Paper Chromatography
Thin-layer chromatography (TLC) and paper chromatography are simpler, cost-effective chromatographic techniques that can be used for the separation and identification of amino acids. wikipedia.orgcleapss.org.ukcarolina.comlibretexts.org In both methods, a spot of the sample mixture is applied to a stationary phase (a thin layer of adsorbent on a plate for TLC, or a strip of paper for paper chromatography). wikipedia.orgchemguide.co.uk The mobile phase then moves up the stationary phase by capillary action, separating the components of the mixture based on their differential affinities for the two phases. wikipedia.orgchemguide.co.uk
For the detection of colorless compounds like amino acids, a visualizing agent is required. chemguide.co.uk Ninhydrin (B49086) is a commonly used reagent that reacts with most amino acids to produce a colored spot, typically purple or brown. chemguide.co.ukresearchgate.netdavidpublisher.comscirp.org The separation of amino acids can be influenced by the choice of solvent system. publish.csiro.au While less quantitative and sensitive than HPLC, TLC and paper chromatography can be valuable for initial screening and qualitative analysis. cleapss.org.uksigmaaldrich.com For instance, CML has been successfully isolated and identified using TLC in conjunction with other analytical methods like GC/MS and amino acid analysis. nih.gov
Ion-Exchange Chromatography for Amino Acid Separation
Ion-exchange chromatography (IEX) is a powerful technique for separating molecules based on their net electrical charge. purolite.comreachdevices.comlibretexts.orglcms.czbio-rad.com This method is particularly well-suited for the separation of amino acids, which are charged molecules. sykam.comhitachi-hightech.com The stationary phase in IEX consists of a resin with covalently attached charged functional groups. reachdevices.combio-rad.com
There are two main types of ion-exchange chromatography: cation-exchange and anion-exchange. In cation-exchange chromatography, the stationary phase is negatively charged and retains positively charged molecules (cations). reachdevices.comlibretexts.org Conversely, in anion-exchange chromatography, the stationary phase is positively charged and binds negatively charged molecules (anions). reachdevices.comlibretexts.org The separation of amino acids is achieved by carefully controlling the pH and ionic strength of the mobile phase. reachdevices.comlcms.cz By changing these conditions, the bound amino acids can be selectively eluted from the column. reachdevices.com
Classical amino acid analyzers often utilize cation-exchange chromatography followed by post-column derivatization with ninhydrin for detection. sykam.comhitachi-hightech.com This method is considered a reference for accurate quantitative amino acid analysis. sykam.com Ion-exchange chromatography can also be used in combination with other techniques, such as reversed-phase HPLC, to achieve highly efficient purification of peptides and modified amino acids. downstreamcolumn.com
Spectroscopic and Biophysical Techniques for Structural Elucidation of Modified Peptides/Proteins
The precise characterization of Nε-carboxylysine (Kcx) within peptides and proteins necessitates a suite of advanced analytical techniques capable of providing detailed structural information at the atomic level. Spectroscopic and biophysical methods are indispensable for elucidating the three-dimensional arrangement of modified proteins and understanding the functional implications of this post-translational modification (PTM).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
The introduction of a carboxyl group to the lysine side chain significantly alters its chemical properties, changing it from a positively charged moiety to a negatively charged one under physiological pH. researchgate.net This change is reflected in the NMR spectra. The chemical shifts of the protons and carbons in the vicinity of the modification are particularly sensitive to the new electronic environment.
Key NMR Observables for Nε-Carboxylysine Characterization:
Chemical Shift Perturbations: The most direct evidence of lysine carboxylation in an NMR spectrum is the change in chemical shifts of the lysine side-chain protons and carbons, particularly the ε-CH2 group. The downfield shift of these signals is indicative of the electron-withdrawing effect of the newly introduced carboxyl group. chemistrysteps.comlibretexts.org
Nuclear Overhauser Effect (NOE): NOE data provides through-space distance restraints between protons that are close in space (< 5 Å), which is fundamental for determining the three-dimensional structure of the modified peptide or protein. uzh.ch Analysis of NOESY spectra can reveal how the carboxylated lysine side chain folds and interacts with other residues in the protein, providing insights into structural rearrangements.
Scalar Couplings (J-couplings): Three-bond scalar couplings (³J) are used to determine dihedral angles within the protein backbone and side chains, further refining the solution structure. uzh.ch
Isotope Labeling: The use of stable isotopes, such as ¹³C and ¹⁵N, is often essential for resolving spectral overlap in larger proteins. uzh.ch For instance, selective labeling of lysine with [ε-¹³C] allows for the direct observation of the ε-carbon, and its chemical shift can confirm the carboxylation state. copernicus.org Independent NMR experiments using ¹³CO₂ have been used to definitively confirm the presence of a carboxylated lysine in active enzymes like OXA-10 β-lactamase. wayne.edu
Research Findings from NMR Studies:
NMR studies have been instrumental in confirming the structure of modified amino acids and peptides. For example, the structure of pyrroline-carboxy-lysine (Pcl), a related modified lysine, has been determined by NMR, showcasing the technique's capability to elucidate the fine details of such adducts. pnas.orgpnas.org In studies of apolipoprotein CII, NMR was used to determine the secondary structure of a functional fragment, demonstrating how it can reveal helical structures and turns within peptides. ru.nl
The table below summarizes typical ¹H NMR chemical shift ranges for protons in protein environments, highlighting how the electronic environment affects their resonance frequencies.
| Type of Proton | Chemical Shift (δ) ppm |
| Alkyl (e.g., -CH₃, -CH₂-) | 0.7 - 1.8 |
| Protons α to a carbonyl group | 2.0 - 2.4 |
| Protons on carbons bonded to N or O | 2.5 - 4.0 |
| Vinylic (C=CH) | 4.5 - 6.5 |
| Aromatic (Ar-H) | 6.5 - 8.5 |
This table is based on general chemical shift ranges and can vary depending on the specific molecular context. chemistrysteps.comlibretexts.org
Challenges in NMR studies of carboxylated proteins include the potential instability of the modification under certain pH conditions and the need for relatively high sample concentrations. uzh.chresearchgate.net However, its ability to provide dynamic and structural information in a solution state makes it an invaluable tool.
X-ray Crystallography for High-Resolution Structural Determination (e.g., of enzymes with carboxylated lysine)
X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structures of macromolecules. biologiachile.cl It has been pivotal in identifying and characterizing Nε-carboxylysine in the active sites of numerous enzymes, providing definitive proof of its existence and a static picture of its role in catalysis and metal coordination. researchgate.netnih.gov
The process involves crystallizing the protein of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein is built and refined. biologiachile.cl
Discovery and Characterization of Nε-Carboxylysine in Enzymes:
The carboxylation of lysine residues is a post-translational modification crucial for the catalytic mechanisms of several enzymes. nih.gov X-ray crystallography has been the primary method for identifying this modification, which can be difficult to detect by other means like mass spectrometry due to its lability in acidic conditions. researchgate.net
Carbamates on lysine side chains have been observed in the crystal structures of several key enzymes, including:
Class D β-lactamases: In enzymes like OXA-10, the carboxylated lysine (Kcx) plays a direct role in the catalytic mechanism. wayne.edufrontiersin.org Structural analysis revealed that the carboxylate group of Kcx is stabilized by hydrogen bonds with other active site residues. wayne.edu
Urease: The crystal structure of urease shows a carboxylated lysine residue involved in forming a binuclear metal-ion center, which is essential for its enzymatic activity. frontiersin.orgiucr.org
RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase): In RuBisCO, a carboxylated lysine is crucial for coordinating a Mg²⁺ ion, which in turn is necessary for the enzyme's role in carbon fixation. frontiersin.orgiucr.org
Dihydropyrimidinase: Structures of dihydropyrimidinase have revealed that lysine carboxylation facilitates the coordination of metal ions, which regulates enzymatic activity by controlling the conformation of dynamic loops at the substrate entrance. caltech.edu
Insights from Crystallographic Data:
High-resolution crystal structures provide precise details about the coordination environment of the carboxylated lysine. This includes bond lengths, bond angles, and the network of hydrogen bonds and ionic interactions that stabilize the modification. For example, in OXA-10 β-lactamase, the carboxylated Lys-70 is stabilized by interactions with Ser-67, Trp-154, and a water molecule. wayne.edupdbj.org
Computational models, often trained on datasets of protein structures determined by X-ray crystallography, have been developed to predict potential lysine carboxylation sites in other proteins. frontiersin.org These models analyze the microenvironment of lysine residues, finding that sites prone to carboxylation are often characterized by a high density of packed atoms and the presence of specific residues like histidine and aspartate, especially in metal-binding sites. frontiersin.org
The table below lists some enzymes where Nε-carboxylysine has been identified through X-ray crystallography, along with their Protein Data Bank (PDB) identifiers.
| Enzyme | Role of Carboxylated Lysine | Example PDB ID |
| Class D β-lactamase (e.g., OXA-10) | Catalytic determinant | 1K55 |
| Urease | Co-catalytic determinant (metal coordination) | 1EJX |
| RuBisCO | Co-catalytic determinant (metal coordination) | 3KDN |
| Dihydropyrimidinase | Metal coordination and activity regulation | 3V9E |
This table provides examples and is not exhaustive. The roles are based on published research findings. wayne.eduiucr.orgcaltech.edu
Despite its power, X-ray crystallography has its challenges. Crystallizing a protein with a labile modification can be difficult, and interpreting electron density maps to unambiguously identify the carboxylation can sometimes be problematic. researchgate.net Nevertheless, it remains an essential technique for the structural elucidation of proteins containing Nε-carboxylysine, providing the foundational data for understanding their function. rsc.org
Computational and Theoretical Studies on Lysine Nε Carboxylic Acid
Predictive Modeling of Carboxylation Sites within Proteomes
The identification of lysine (B10760008) carboxylation sites is crucial for understanding the biological functions of this modification. benthamdirect.com Computational models offer a rapid and efficient alternative to labor-intensive experimental techniques. nih.gov
Several computational methods have been developed to predict lysine carboxylation sites with high accuracy. These algorithms typically employ machine learning techniques and leverage various sequence and structural features.
One of the pioneering methods is the Predictor of Lysine Carboxylation (PreLysCar) . This method was developed to identify lysine carboxylation in proteins with known three-dimensional structures. researchgate.netresearchgate.netnih.gov It works by characterizing the signature microenvironment of known carboxylation sites. researchgate.netnih.gov
More recent developments have focused on improving prediction accuracy by incorporating a wider range of features and more advanced machine learning models. For instance, a model integrating statistical moments and position-relative features into a general pseudo amino acid composition (PseAAC) framework, using a neural network as a classifier, has shown enhanced performance over PreLysCar. benthamdirect.com This model's robustness has been validated through various testing methods, including jackknife, cross-validation, and independent testing. benthamdirect.com
Another advanced predictor, named pQLyCar , utilizes a Support Vector Machine (SVM) classifier. nih.gov A key feature of pQLyCar is its use of a peptide-based dynamic query-driven sample rescaling (pDQD-SR) strategy to address the issue of class imbalance in training data. nih.gov This method constructs a specific prediction model for each query sample and incorporates various sequence- and position-based features, such as residue composition (RC), K-space, and position-special amino acid propensity (PSAAP). nih.gov The optimal size of the sliding window for feature extraction is determined using information entropy. nih.gov
The performance of these predictors is often evaluated using several metrics, as shown in the table below.
| Predictor | Classifier | Key Features | Validation Method | Accuracy |
| PreLysCar | Bayesian classifier | 3D structure-based microenvironment | Leave-one-out cross-validation | - |
| PseAAC-based Model | Neural Network | Statistical moments, position-relative features | Jackknife, 10-fold cross-validation, independent testing | 97.07% (Jackknife), 95.16% (10-fold), 94.3% (Independent) |
| pQLyCar | SVM | pDQD-SR, RC, K-space, PSAAP, information entropy | Jackknife test | Specificity: 96.49%, Sensitivity: 99.59% |
Table 1: Comparison of computational algorithms for predicting lysine carboxylation sites.
Large-scale computational analyses have been instrumental in estimating the prevalence of lysine carboxylation across proteomes. By applying predictive algorithms to vast protein structure databases, researchers have gained insights into how common this modification might be.
A significant computational assessment suggested that approximately 1.3% of large proteins may contain a carboxylated lysine residue. researchgate.netresearchgate.netnih.gov This finding was unexpected and points to a potentially widespread role for lysine carboxylation in cellular regulation and function. researchgate.netresearchgate.net The study involved analyzing a dataset of 14,262 protein structures, which contained a total of 291,434 lysine residues. researchgate.net The analysis of the microenvironment of these sites revealed the frequency of different amino acids, metal ions, and water molecules within a 5 Å radius of the lysine side chain. researchgate.net
These large-scale assessments underscore the importance of spontaneous post-translational modifications in biological systems, suggesting they may act as an efficient regulatory mechanism under specific physicochemical conditions. researchgate.netresearchgate.netnih.gov
Molecular Dynamics Simulations to Investigate Conformational Changes
Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of proteins and the conformational changes that occur upon post-translational modifications like lysine Nε-carboxylation.
MD simulations of the BlaR1 protein from methicillin-resistant Staphylococcus aureus (MRSA) have been particularly insightful. nih.gov In its native state, the side chain of N-carboxylated Lys-392 is highly mobile, a feature observed in NMR experiments and confirmed by 100 ns MD simulations. nih.gov These simulations revealed that the side chain fluctuates, forming and breaking hydrogen bonds with a nearby serine residue (Ser-389). nih.gov This mobility is crucial for the protein's function as an antibiotic sensor. nih.gov
Furthermore, MD simulations have shown that upon acylation of the active site serine by a β-lactam antibiotic, the N-carboxylated lysine undergoes decarboxylation. nih.gov The simulations indicated that the resulting unmodified lysine side chain is stabilized by hydrogen bonds with a neighboring asparagine (Asn-439), which prevents its re-carboxylation. nih.gov This "lysine Nζ-decarboxylation switch" effectively locks the sensor domain in an activated state, which is essential for signal transduction. researchgate.net
In another study on class D β-lactamases, MD simulations highlighted the importance of an asparagine residue (Asn-439) in hydrogen bonding with the N-carboxylated lysine, suggesting a conserved interaction in BlaR1 proteins. nih.gov The simulations also demonstrated that in the absence of the N-carboxylated lysine, a crucial water molecule for the deacylation reaction is not retained in the active site, underscoring the indispensable role of this modification for protein function. nih.gov
Quantum Chemical Calculations of Reaction Mechanisms and Energetics
Quantum chemical calculations, often in combination with molecular mechanics (QM/MM), are essential for elucidating the detailed mechanisms and energetics of enzymatic reactions involving Nε-carboxylated lysine.
Similarly, in the carboxylation reaction catalyzed by RuBisCO, ab initio MD simulations and density functional theory (B3LYP) calculations were used to investigate the protonation step. sci-hub.se The study explored the possibility of a conserved lysine residue (Lys-175) acting as the proton donor. sci-hub.se The calculations revealed that direct protonation by the lysine side chain was energetically unfavorable, with a high activation energy of about 35 kcal/mol. sci-hub.se In contrast, a Grotthuss mechanism involving a water molecule near a phosphate (B84403) group was found to be energetically feasible and consistent with experimental data. sci-hub.se
These computational studies highlight the power of quantum chemistry in dissecting complex reaction mechanisms and providing insights that are often inaccessible through experimental methods alone.
Applications of Lysine Nε Carboxylic Acid in Chemical Biology and Protein Engineering
Nε-Carboxylic acid derivatives of lysine (B10760008), particularly Nε-carboxylysine (KCX), represent a unique class of post-translationally modified amino acids with significant implications in biochemistry and biotechnology. nih.govportlandpress.com Unlike the more common Nε-acetyllysine or Nε-methyllysine, the carboxyl group on the epsilon nitrogen of the lysine side chain introduces a negative charge and distinct chemical reactivity. This feature is exploited by nature in certain enzyme active sites and has been harnessed by scientists for the development of novel research tools. nih.gov This section explores the application of these modified lysines, including the biosynthetically generated pyrroline-carboxy-lysine (Pcl), in the creation of biochemical probes, strategies for protein engineering, and the synthesis of advanced bioconjugates. pnas.org
Future Directions and Emerging Research Avenues
Interdisciplinary Approaches to Decipher Complex Nε-Carboxylysine Networks
A comprehensive understanding of Nε-carboxylysine's function necessitates a move beyond isolated studies of individual proteins. The future of Kcx research lies in the integration of diverse scientific disciplines to map and understand the complex networks in which this modification operates.
Systems Biology and "-omics" Approaches: The application of systems biology, integrating genomics, proteomics, and metabolomics, will be crucial for elucidating the global landscape of Nε-carboxylysine. High-throughput proteomic studies can identify novel Kcx-modified proteins, while metabolomics can shed light on the metabolic pathways that influence or are influenced by lysine (B10760008) carboxylation. embl.de For instance, the level of acetyl-CoA, a key metabolite, can impact lysine acetylation, a related PTM, and similar connections may exist for carboxylation. embl.de By combining these large-scale datasets, researchers can begin to construct comprehensive Nε-carboxylysine networks and understand how they are dynamically regulated in response to cellular cues and environmental stimuli.
Computational and Structural Biology: Computational modeling and molecular dynamics (MD) simulations offer powerful tools to predict and analyze the structural and functional consequences of lysine carboxylation. researchgate.net These in-silico approaches can complement experimental data by providing insights into how Kcx alters protein conformation, stability, and interactions with other molecules. researchgate.net For example, MD simulations can help visualize how the introduction of a carboxyl group on a lysine residue might create new hydrogen bonding networks or alter the electrostatic surface of a protein, thereby influencing its function. Furthermore, integrating structural data from techniques like X-ray crystallography and cryo-electron microscopy with computational models will provide a more complete picture of Kcx-modified proteins in their native cellular environment. nih.gov
Chemical Biology and Synthetic Biology: The development of chemical probes and synthetic biology tools will be instrumental in dissecting Kcx signaling pathways. alliedacademies.orgcshlpress.com "Chemical handles" can be incorporated into proteins, allowing for the specific labeling and tracking of Kcx modifications. illinois.edu Synthetic biology approaches can be used to engineer cells with altered lysine carboxylation machinery, enabling researchers to study the specific consequences of this modification in a controlled manner. alliedacademies.orgcshlpress.com For example, creating cell lines that lack a specific carboxylase enzyme would allow for the systematic identification of its substrates and the functional consequences of their unmodified state.
Advancements in Methodologies for High-Throughput Analysis and Characterization
The ability to accurately and efficiently detect and quantify Nε-carboxylysine is fundamental to advancing our understanding of its roles. Future research will heavily rely on the development and refinement of high-throughput analytical methods.
Mass Spectrometry-Based Proteomics: Mass spectrometry (MS) has become an indispensable tool for PTM analysis. scispace.com Future advancements will focus on improving the sensitivity and specificity of MS-based methods for detecting Kcx. This includes the development of enrichment strategies to isolate Kcx-containing peptides from complex biological samples and the optimization of fragmentation techniques to confidently identify the modification site. High-resolution accurate mass spectrometry, such as that performed with Orbitrap instruments, is already being employed for high-throughput quantification of related lysine modifications and can be adapted for Kcx analysis. nih.gov The development of robust and standardized protocols will be crucial for enabling large-scale, quantitative studies of the Kcx-proteome across different cell types, tissues, and disease states.
Novel Detection and Imaging Techniques: Beyond mass spectrometry, there is a need for new methods to visualize and track Nε-carboxylysine in living cells. The development of specific antibodies that recognize Kcx would enable techniques like Western blotting and immunofluorescence, providing valuable spatial and temporal information about the modification. Furthermore, the genetic code expansion technology, which allows for the site-specific incorporation of unnatural amino acids into proteins, could be adapted to introduce Kcx or its analogs. acs.orgacs.org This would facilitate the study of individual Kcx sites and their functions in a native cellular context.
Data Integration and Bioinformatics: The vast amounts of data generated by high-throughput experiments will require sophisticated bioinformatics tools for analysis and interpretation. dntb.gov.ua This includes the development of algorithms to accurately identify Kcx from MS data and databases to store and annotate Kcx sites and their associated proteins. dntb.gov.ua Integrating these data with other biological information, such as protein-protein interaction networks and gene ontology annotations, will be essential for uncovering the functional significance of Nε-carboxylysine on a systems level.
Exploration of Nε-Carboxylysine in Novel Biological Systems and Contexts
Much of the current knowledge about Nε-carboxylysine comes from studies of a limited number of enzymes in specific organisms. A significant area for future research is the exploration of this modification in a wider range of biological systems and contexts.
Diverse Organisms and Environments: Investigating the presence and function of Nε-carboxylysine in a broader array of organisms, from bacteria and archaea to plants and fungi, could reveal conserved and species-specific roles. embl.de For example, studying Kcx in extremophiles—organisms that thrive in extreme environments—might uncover novel enzymatic mechanisms and adaptations. acs.org The discovery of pyrrolysine, the 22nd natural amino acid and a lysine analog, in methanogenic archaea highlights the potential for discovering novel lysine modifications and their functions in diverse life forms. google.com
Disease and Pathophysiology: Emerging evidence suggests that aberrant post-translational modifications can contribute to various diseases. Future research should investigate the potential involvement of Nε-carboxylysine in pathological processes. For example, given the role of lysine modifications in regulating metabolism, it is plausible that dysregulation of Kcx could be implicated in metabolic disorders. embl.de Similarly, in the context of infectious diseases, understanding the role of Kcx in bacterial enzymes, such as β-lactamases that confer antibiotic resistance, could lead to the development of new therapeutic strategies. nih.govebi.ac.uk
Unconventional Roles and Mechanisms: While the catalytic role of Nε-carboxylysine is well-established in some enzymes, its potential involvement in other cellular processes remains largely unexplored. Future studies may uncover non-enzymatic functions of Kcx, such as its role in mediating protein-protein interactions, regulating protein stability, or influencing subcellular localization. nih.gov The exploration of these unconventional roles will undoubtedly broaden our understanding of the versatility and importance of this post-translational modification.
Q & A
Q. How can computational docking studies predict this compound’s inhibitory activity against enzymes like MurD?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with the enzyme’s crystal structure (PDB ID). Set grid parameters to encompass the active site (e.g., 20 ų). Validate docking scores (e.g., -4.684 kcal/mol for this compound ) against experimental IC₅₀ values. Adjust protonation states of the carboxylic acid group at physiological pH (7.4) to improve binding affinity predictions .
Q. What experimental strategies resolve contradictions between computational predictions and empirical data for this compound’s bioactivity?
- Methodological Answer :
- Statistical analysis : Apply Student’s t-test or ANOVA to compare docking scores with enzymatic assay results (e.g., fluorescence-based inhibition assays).
- Free energy calculations : Use molecular dynamics (MD) simulations (e.g., MM-PBSA) to refine binding energy estimates.
- Structure-activity relationship (SAR) : Synthesize analogs with modified carboxylic acid groups to test hypotheses about steric/electronic effects .
Q. How can researchers design a robust assay to quantify this compound’s interaction with metal ions?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding stoichiometry and thermodynamics (ΔH, ΔS). Prepare metal ion solutions (e.g., Zn²⁺, Cu²⁺) in chelator-free buffers (pH 7.0). Control for protonation effects by repeating assays at varying pH levels. Validate data with UV-Vis spectroscopy (charge-transfer bands) .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-function studies?
- Methodological Answer :
- Detailed SOPs : Document reaction conditions (temperature, solvent ratios, catalyst loadings).
- Batch testing : Analyze 3+ independent synthesis batches via HPLC and NMR.
- Supplementary Materials : Share raw spectra and chromatograms in repositories like Zenodo to enable replication .
Data Analysis and Interpretation
Q. How should researchers statistically analyze variability in this compound’s enzymatic inhibition assays?
- Methodological Answer : Calculate coefficient of variation (CV) for triplicate measurements. Use Grubbs’ test to identify outliers. For dose-response curves, apply nonlinear regression (e.g., Hill equation) in GraphPad Prism. Report 95% confidence intervals for IC₅₀ values .
Q. What bioinformatics tools can contextualize this compound’s biological activity within metabolic pathways?
Q. How can researchers integrate multi-omics data to study this compound’s role in microbial metabolism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
